Cas no 149564-05-6 (1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)-)
![1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)- structure](https://it.kuujia.com/scimg/cas/149564-05-6x500.png)
149564-05-6 structure
Nome del prodotto:1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)-
1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)-
- (1R,2S,3R)-3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- 1,2-Cyclopentaediol, 3-(4-amino-1H-imidazo(4,5-c)pyridin-1-yl)-, (1R-(1alpha,2alpha,3beta))-
- 3-Deaza-dhcaa
- 9-(2',3'-Dihydroxypentan-1'-yl)-3-deazaadenine
- 3-C-Dihydroxycyclopentyladenine
- 1-[(1R)-2α,3α-Dihydroxycyclopentan-1β-yl]-1H-imidazo[4,5-c]pyridin-4-amine
- (1R,2S,3R)-3-[4-Amino-1H-imidazo[4,5-c]pyridine-1-yl]-1,2-cyclopentanediol
- c^3DHCaA
- SCHEMBL1935952
- 1,2-Cyclopentanediol, 3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-,[1R-(1.alpha.,2.alpha.,3.beta.)]-
- 3-(4-Imino-4,5-dihydro-1H-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- RUCFKJGLNUIODR-MRTMQBJTSA-N
- 149564-05-6
- (1R,2S,3R)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- DTXSID90933676
-
- Inchi: InChI=1S/C11H14N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h3-5,7-8,10,16-17H,1-2H2,(H2,12,13)
- Chiave InChI: RUCFKJGLNUIODR-UHFFFAOYSA-N
- Sorrisi: OC1CCC(N2C=NC3C(=NC=CC2=3)N)C1O
Proprietà calcolate
- Massa esatta: 234.112
- Massa monoisotopica: 234.112
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 291
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.8
- Superficie polare topologica: 97.2A^2
Proprietà sperimentali
- Densità: 1.72
- Punto di ebollizione: 528.7°Cat760mmHg
- Punto di infiammabilità: 273.5°C
- Indice di rifrazione: 1.823
1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)- Letteratura correlata
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
149564-05-6 (1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)-) Prodotti correlati
- 1494093-63-8(1-(2-methylpropyl)-4-(pyrrolidine-3-carbonyl)piperazine)
- 477294-99-8(3-(5-nitro-1-benzothiophene-2-amido)-1-benzofuran-2-carboxamide)
- 600158-63-2(5-phenylfuran-3-carboxylic acid)
- 1352495-18-1(2-amino-1-(2-propoxyphenyl)ethan-1-one)
- 1692740-64-9(5-fluoro-1-phenyl-1H-pyrazol-4-amine)
- 364610-26-4(4-(2-Bromophenoxy)methylbenzoic Acid)
- 2375267-51-7(INDEX NAME NOT YET ASSIGNED)
- 2287273-90-7(Tert-butyl 2-azaspiro[4.5]decane-8-carboxylate)
- 1807260-62-3(2-Bromo-6-hydroxypyridine-4-acetonitrile)
- 2413866-74-5(2-bromo-3-{(tert-butoxy)carbonylamino}-5-hydroxybenzoic acid)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
